![molecular formula C22H24ClN3O5S B3016700 N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide CAS No. 1032189-90-4](/img/structure/B3016700.png)
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide
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Overview
Description
The compound N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is a chemically synthesized molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its chemistry and potential biological activity.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves the formation of piperazine derivatives with specific substituents that confer the desired biological activity. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" discusses the synthesis of a series of 1-aryl-4-alkylpiperazines, which includes the attachment of a benzamide fragment to the piperazine ring . This suggests that the synthesis of this compound would similarly involve multiple steps, including the formation of the piperazine core, the introduction of the acetyl group, and the attachment of the tosylethyl and chlorobenzamide moieties.
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interaction with biological targets. The paper on the dopamine D4 ligand indicates that the position of substituents on the piperazine ring and the nature of the terminal benzamide fragment significantly affect the binding affinity to dopamine receptors . Therefore, the specific arrangement of substituents in this compound would be expected to play a crucial role in its biological activity and selectivity.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential reactions of this compound. For example, the paper titled "The formation and metabolism of N-hydroxymethyl compounds--IX" explores the electrophilic properties of N-(acetoxymethyl)-4-chlorobenzamide, which reacts with nucleophiles like cyanide and glutathione . This suggests that the compound may also exhibit electrophilic characteristics, potentially forming reactive intermediates under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring, the acetyl group, and the chlorobenzamide moiety would affect its solubility, stability, and overall reactivity. Although the provided papers do not directly discuss the physical properties of this compound, they do highlight the importance of molecular structure in determining these properties for related compounds .
Scientific Research Applications
Antithrombotic and Cardiovascular Applications
Research indicates that derivatives similar to "N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide" exhibit significant effects on platelet aggregation, potentially offering antithrombotic benefits. For instance, a study by Chang et al. (1997) revealed that 2-[(4-acetylphenyl)amino]-3-chloro-1,4-naphthalenedione (NQ-Y15), a structurally related compound, inhibited platelet aggregation induced by thrombin, collagen, and arachidonic acid. This effect was attributed to the inhibition of thromboxane A2 synthase combined with thromboxane A2 receptor blockade, suggesting potential as an antithrombotic agent (Chang et al., 1997).
Antimicrobial and Antifungal Effects
Several synthesized derivatives of the compound have shown promising antimicrobial and antifungal activities. A study highlighted the synthesis of novel derivatives and their evaluation against a spectrum of microbial agents, showing that some compounds exhibited activities comparable or superior to conventional drugs. This suggests the potential for developing new antimicrobial agents based on this chemical structure (Zaidi et al., 2021).
Anticancer Potential
Compounds with a similar chemical backbone have been investigated for their anticancer properties. For instance, water-soluble derivatives of phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units were synthesized and evaluated for their DNA binding modes, cleavage activities, topoisomerase inhibitory effects, and cytotoxicity against carcinoma cell lines. These studies suggest that certain derivatives could act as potent anticancer drugs, underscoring the therapeutic potential of compounds related to "this compound" (Baş et al., 2019).
Enzyme Inhibition for Neuroprotective Effects
Research into related compounds has also explored their neuroprotective effects through enzyme inhibition. One study demonstrated that NMDA antagonists, which share functional groups with the compound , exert distinct effects in experimental organophosphate or carbamate poisoning in mice, highlighting the role of muscarinic and NMDA receptor-mediated mechanisms in acute toxicity. This research suggests potential therapeutic applications in neuroprotection and toxicity mitigation (Dekundy et al., 2007).
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail . It’s also possible that this compound could serve as a starting point for the synthesis of a variety of other compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Biochemical Pathways
For instance, some piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
Similar compounds have been reported to have high gastrointestinal absorption and are considered substrates for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have inhibitory effects on certain enzymes, which could potentially lead to changes in cellular functions .
properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHFVDESIBMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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